N-Bromoacetamide

Description

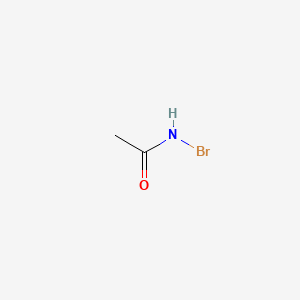

Structure

3D Structure

Propriétés

IUPAC Name |

N-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO/c1-2(5)4-3/h1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTQNRFWXBXZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024633 | |

| Record name | N-Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-bromoacetamide is a white powder. (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

79-15-2 | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Bromoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-bromoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BROMOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ6MWH7ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

226 °F (NTP, 1992) | |

| Record name | N-BROMOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19886 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

N-Bromoacetamide synthesis and purification for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of N-Bromoacetamide

For researchers, scientists, and professionals in drug development, this compound (NBA) is a crucial reagent for various chemical transformations.[1] As a source of electrophilic bromine, it is widely used in bromination and bromohydration reactions.[1][2] The purity of NBA is paramount for achieving high yields and selectivity in these reactions, making reliable synthesis and purification protocols essential for laboratory use.

This guide provides a comprehensive overview of a common laboratory-scale synthesis method for this compound, detailed purification procedures, and critical safety information. The protocols are designed to be practical and reproducible for researchers requiring high-purity material.

Synthesis of this compound

The most common laboratory preparation of this compound involves the bromination of acetamide (B32628) in the presence of a base, such as potassium hydroxide (B78521).[3] This method is a variation of the Hofmann rearrangement.

The overall reaction is as follows:

CH₃CONH₂ + Br₂ + KOH → CH₃CONHBr + KBr + H₂O

A key challenge in this synthesis is the potential formation of the N,N-dibromoacetamide impurity, which can affect the reactivity and stability of the final product.[3] Careful control of reaction conditions is necessary to minimize this side reaction.

Experimental Protocol: Synthesis

This protocol is adapted from a well-established procedure in Organic Syntheses.

-

Reaction Setup : In a 500-mL Erlenmeyer flask, dissolve 20 g (0.34 mole) of acetamide in 54 g (0.34 mole) of bromine. Cool the resulting solution to 0–5°C in an ice bath.

-

Base Addition : While swirling the flask and maintaining the temperature at 0–5°C, add an ice-cold 50% aqueous solution of potassium hydroxide (KOH) in small portions. Continue adding the KOH solution until the deep red-brown color of the bromine fades to a light yellow. Approximately 33–34 mL of the KOH solution will be required.

-

Reaction Time : Allow the nearly solid reaction mixture to stand in the ice bath at 0–5°C for 2–3 hours to ensure the reaction goes to completion.

-

Work-up and Extraction :

-

Add 40 g of sodium chloride and 200 mL of chloroform (B151607) to the reaction mixture.

-

Warm the mixture on a steam bath with vigorous swirling for 2–3 minutes.

-

Decant the clear, red chloroform layer from the semi-solid lower layer.

-

Repeat the extraction twice more with 200 mL and 100 mL portions of chloroform. For an increased yield of 4-5 g, up to six additional extractions with 50-mL portions of chloroform can be performed.

-

-

Isolation of Crude Product :

-

Combine all chloroform extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried solution by gravity through a fluted filter into a 2-L Erlenmeyer flask.

-

Add 500 mL of hexane (B92381) to the filtrate while swirling. White needles of this compound should begin to crystallize. Seeding may be necessary to induce crystallization.

-

-

Collection : Chill the flask for 1–2 hours in an ice bath to maximize crystal formation. Collect the crystals by suction filtration, wash them with cold hexane, and allow them to air-dry.

Data Presentation: Synthesis Parameters

| Parameter | Value | Reference |

| Reactants | Acetamide, Bromine, Potassium Hydroxide | |

| Stoichiometry | 1:1 molar ratio (Acetamide:Bromine) | |

| Reaction Temperature | 0–5°C | |

| Reaction Time | 2–3 hours | |

| Extraction Solvent | Chloroform | |

| Precipitation Solvent | Hexane | |

| Typical Yield | 19–24 g (41–51%) | |

| Appearance | White needles | |

| Melting Point | 102–105°C | |

| Purity (by titration) | 98–100% |

Purification of this compound

Crude this compound may contain impurities such as unreacted starting materials or N,N-dibromoacetamide. Purification is crucial to obtain a stable product with consistent reactivity. Recrystallization is the most common method.

Experimental Protocol: Recrystallization

-

Solvent Selection : A common solvent system for recrystallization is a chloroform/hexane mixture (1:1 ratio). Water can also be used.

-

Dissolution : Dissolve the crude this compound in the minimum amount of warm chloroform.

-

Precipitation : Slowly add hexane to the solution until it becomes slightly turbid. If necessary, warm the solution gently to redissolve the precipitate, then allow it to cool slowly to room temperature.

-

Crystallization : For maximum recovery, cool the solution in an ice bath to induce further crystallization.

-

Collection and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry them in a desiccator over calcium chloride or in a vacuum.

Characterization and Quality Control

The purity of the synthesized this compound should be assessed before use.

-

Melting Point : A sharp melting point in the range of 102–105°C is indicative of high purity. A lower or broader melting range suggests the presence of impurities.

-

Iodometric Titration : The purity can be quantitatively determined by titration with a standard sodium thiosulfate (B1220275) solution. An accurately weighed sample (~200 mg) is dissolved in water, potassium iodide is added, and the solution is acidified with sulfuric acid. The liberated iodine is then titrated against 0.1N sodium thiosulfate using a starch indicator.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Category | Guideline | Reference(s) |

| Hazards | Corrosive; causes severe skin burns and eye damage. Irritating to the respiratory system. | |

| Handling | Use only in a well-ventilated chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. | |

| Storage | The product is unstable and sensitive to light, moisture, and heat. Store in a tightly closed container in a freezer at or below -20°C. | |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound from acetamide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the complete workflow from synthesis to the final purified product.

Caption: Workflow for this compound synthesis and purification.

References

N-Bromoacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Bromoacetamide (NBA) is a versatile reagent in organic synthesis, primarily recognized for its role as a source of electrophilic bromine. Its utility extends to various chemical transformations, including bromination and oxidation reactions, making it a valuable tool in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a mechanistic understanding of its key reactions, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is sensitive to light, moisture, and heat, and it decomposes rapidly at elevated temperatures.[2][3] Proper storage in a cool, dark, and dry place is essential to maintain its stability and reactivity.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂H₄BrNO | |

| Molecular Weight | 137.96 g/mol | |

| Melting Point | 102-106 °C | |

| Boiling Point | 127-130 °C at 16 Torr | |

| Appearance | White to off-white powder/needles | |

| Solubility | Soluble in water and THF. Poorly soluble in hexane (B92381) and ethers. |

Chemical Properties

The chemical reactivity of this compound is dominated by the electrophilic nature of the bromine atom, which is attached to a nitrogen atom adjacent to an electron-withdrawing carbonyl group. This polarization facilitates its role as a brominating agent and an oxidant.

| Property | Description | Reference |

| Reactivity | Acts as a source of electrophilic bromine for addition reactions to alkenes and as an oxidizing agent for alcohols. | |

| Stability | Unstable to light, heat, and moisture. Should be stored in a cool, dark place. | |

| pKa | 9.41 ± 0.46 (Predicted) |

Spectral Data

The following table summarizes the characteristic spectral data for this compound, aiding in its identification and characterization.

| Spectrum Type | Characteristic Peaks | Reference |

| ¹³C NMR | Signals corresponding to the methyl carbon and the carbonyl carbon. | |

| Infrared (IR) | Absorption bands characteristic of the N-H bond (around 2.93 µm) and the carbonyl group (C=O). The N-H fundamental band intensity can be related to the brominating activity of the N-Br bond. | |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound in research and development.

Synthesis of this compound

The following protocol is adapted from Organic Syntheses, a trusted source for reliable chemical preparations.

Materials:

-

Acetamide (B32628) (0.34 mole)

-

Bromine (0.34 mole)

-

50% Potassium hydroxide (B78521) solution (ice-cold)

-

Hexane

-

Sodium sulfate (B86663) (anhydrous)

-

Sodium chloride

Procedure:

-

Dissolve acetamide in bromine in a 500-mL Erlenmeyer flask and cool the solution to 0–5 °C in an ice bath.

-

Slowly add ice-cold 50% potassium hydroxide solution with continuous swirling and cooling until the solution turns a light yellow color.

-

Allow the reaction mixture, which will become nearly solid, to stand at 0–5 °C for 2–3 hours.

-

Add sodium chloride and chloroform to the mixture and warm it on a steam bath with vigorous swirling.

-

Decant the clear chloroform layer. Repeat the extraction with two more portions of chloroform.

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

-

Filter the solution and add hexane with swirling to induce crystallization. White needles of this compound will form.

-

Cool the mixture for 1–2 hours to maximize crystal formation, then collect the crystals by suction filtration.

-

Wash the crystals with hexane and allow them to air-dry.

Purification by Recrystallization

Impurities in this compound, such as N,N-dibromoacetamide, can be removed by recrystallization.

Materials:

-

Crude this compound

-

Chloroform

-

Hexane

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot chloroform.

-

If insoluble impurities are present, perform a hot filtration.

-

Add hexane to the hot solution until cloudiness persists.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexane.

-

Dry the crystals under vacuum.

Purity Assay (Iodometric Titration)

The purity of the synthesized this compound can be determined by iodometric titration.

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in water.

-

Add a solution of potassium iodide in water.

-

Acidify the solution with sulfuric acid.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms of reactions involving this compound is key to optimizing reaction conditions and predicting outcomes.

Bromination of Alkenes

This compound is particularly effective for the addition of bromine to alkenes, often proceeding via an ionic mechanism. Unlike other N-bromo compounds like N-bromosuccinimide (NBS), NBA favors addition reactions over allylic substitution. The reaction is initiated by the electrophilic attack of the positively polarized bromine atom of NBA on the electron-rich double bond of the alkene. This leads to the formation of a cyclic bromonium ion intermediate. A subsequent nucleophilic attack on one of the carbon atoms of the bromonium ion from the side opposite to the bromine atom results in the formation of a 1,2-trans addition product. The choice of nucleophile can be varied to obtain different products, such as bromohydrins (with water), bromoethers (with alcohols), or bromoacetates (with acetic acid).

Caption: Ionic mechanism for the bromination of an alkene by this compound.

Oxidation of Alcohols

This compound can be used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. In alkaline solutions, the reaction is proposed to proceed through the formation of a hypobromite (B1234621) ion as the reactive oxidizing species. The mechanism involves a rate-determining nucleophilic attack of the hypobromite ion on the alcohol molecule.

References

N-Bromoacetamide: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Abstract

N-Bromoacetamide (NBA) is a versatile reagent in organic synthesis and a valuable tool in biochemical research, particularly as a brominating agent and a modifier of protein structure and function. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective application in experimental design, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents. It includes a compilation of available quantitative and qualitative solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow to aid researchers, scientists, and drug development professionals.

Introduction

This compound (C₂H₄BrNO) is a crystalline solid that serves as a source of electrophilic bromine.[1] Its utility in organic chemistry includes the bromination of alkenes, enolates, and aromatic compounds. In the realm of biochemistry and drug development, NBA is utilized for the site-specific modification of proteins, often targeting tryptophan and cysteine residues, which can provide insights into protein structure, function, and inactivation mechanisms. The efficiency and success of these applications are intrinsically linked to the solubility of this compound in the chosen solvent system. This guide aims to consolidate existing solubility information and provide a practical framework for its empirical determination.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that dictates its utility in various applications. The following sections present both quantitative and qualitative data on the solubility of this compound.

Quantitative Solubility Data

Quantitative solubility data for this compound is most readily available for aqueous solutions. For many organic solvents, precise solubility values are not extensively reported in the literature; however, qualitative descriptors are available.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 100 mg/mL[2] | Not Specified |

Qualitative Solubility Data

For many organic solvents, the solubility of this compound is described in qualitative terms. This information is valuable for initial solvent screening.

| Solvent | Chemical Formula | Qualitative Solubility |

| Ethanol | C₂H₅OH | Freely Soluble |

| Diethyl Ether | (C₂H₅)₂O | Freely Soluble |

| Chloroform | CHCl₃ | Less Freely Soluble / Very Slightly Soluble[3] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble |

It is important to note that terms like "freely soluble" and "soluble" indicate that the solute has a high affinity for the solvent, but for precise applications, experimental determination of the exact solubility is recommended.

Experimental Protocol for Solubility Determination

For instances where quantitative solubility data is unavailable or required for a specific solvent system or temperature, the following detailed experimental protocol, based on the widely accepted equilibrium shake-flask method, can be employed.

Principle

The equilibrium solubility is determined by creating a saturated solution of the solute (this compound) in the solvent of interest. The concentration of the solute in the clear, saturated supernatant is then measured using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. For example, if using UV-Vis spectrophotometry, a calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide provides a summary of the known solubility of this compound in water and several organic solvents. While quantitative data for aqueous solutions is well-defined, the solubility in many organic solvents is primarily described qualitatively. For applications requiring precise solubility values, the detailed experimental protocol outlined herein provides a robust methodology for their determination. By understanding and, when necessary, empirically determining the solubility of this compound, researchers, scientists, and drug development professionals can optimize its use in their respective fields, leading to more reliable and reproducible outcomes.

References

N-Bromoacetamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Bromoacetamide (NBA) is a valuable reagent in organic synthesis and biochemical research, primarily utilized as a source of electrophilic bromine for bromination and oxidation reactions. Its efficacy, however, is intrinsically linked to its stability. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and methodologies for assessing its purity and degradation.

Core Stability Profile

This compound is a crystalline solid that is inherently sensitive to several environmental factors that can induce its decomposition. The primary factors affecting its stability are light, moisture, and heat . Decomposition can be accelerated in the presence of elevated temperatures and moisture, often leading to the formation of bromine and bisacetamide hydrobromide.

Quantitative Stability and Storage Data

Proper storage is paramount to ensure the integrity and reactivity of this compound. The following tables summarize the recommended storage conditions for both the solid compound and its solutions.

Table 1: Recommended Storage Conditions for Solid this compound

| Storage Temperature | Duration | Container | Atmosphere | Additional Notes |

| -20°C | Up to 3 years | Tightly sealed, light-protecting | Inert (e.g., Argon, Nitrogen) recommended | Ideal for long-term storage. |

| 4°C | Up to 2 years | Tightly sealed, light-protecting | Inert (e.g., Argon, Nitrogen) recommended | Suitable for shorter-term storage. |

| Room Temperature | Short-term shipping | - | - | Not recommended for storage. |

Table 2: Recommended Storage Conditions for this compound Solutions

| Storage Temperature | Duration | Solvent | Container | Additional Notes |

| -80°C | Up to 6 months | Anhydrous, high-purity solvents (e.g., DMSO, water) | Tightly sealed, light-protecting, single-use aliquots | Recommended for long-term storage to prevent degradation and repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Anhydrous, high-purity solvents (e.g., DMSO, water) | Tightly sealed, light-protecting, single-use aliquots | Suitable for short-term storage. |

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, primarily influenced by the surrounding conditions.

-

Hydrolysis: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.

-

Elimination of Hydrogen Bromide (HBr): This is a likely cause of increasing acidity in solutions over time and can be accelerated by heat and the presence of mild bases.

-

Reductive Debromination: The presence of reducing agents or strong nucleophiles can lead to the formation of N-(2-oxopropyl)acetamide.

Experimental Protocols

Protocol 1: Iodometric Titration for Purity Assessment of this compound

This protocol provides a method to determine the purity of a solid sample of this compound.

Materials:

-

This compound sample

-

Potassium iodide (KI)

-

10% Sulfuric acid (H₂SO₄)

-

0.1N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

-

Starch indicator solution

-

Distilled water

Procedure:

-

Accurately weigh approximately 200 mg of the this compound sample.

-

Dissolve the sample in distilled water.

-

Add a solution of approximately 1 g of potassium iodide in 10 ml of water.

-

Acidify the solution with 10 ml of 10% sulfuric acid.

-

Titrate the liberated iodine with standardized 0.1N sodium thiosulfate solution until the solution becomes pale yellow.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

Calculate the purity of the this compound sample based on the stoichiometry of the reaction.

Protocol 2: General Procedure for Stress Testing and Degradation Product Identification

This protocol outlines a general procedure to identify the degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Suitable solvent (e.g., acetonitrile (B52724) or methanol)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

UV lamp (e.g., 254 nm or 365 nm)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in

-

N-Bromoacetamide: A Comprehensive Technical Guide to Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromoacetamide (NBA) is a reactive chemical compound widely utilized in both synthetic organic chemistry and biochemical research. Its utility stems from its function as a brominating agent and a protein-modifying reagent. This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and detailed experimental contexts for this compound, tailored for professionals in research and drug development.

Safety Data Sheet (MSDS) Overview

The following tables summarize the critical safety and physical property data for this compound. It is imperative to consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 79-15-2 | [1] |

| Molecular Formula | C₂H₄BrNO | [1] |

| Molecular Weight | 137.97 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 102-105 °C | [1] |

| Solubility | Soluble in water | |

| Stability | Light, heat, and moisture sensitive. Decomposes at elevated temperatures. |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Not Classified | - | - |

| Specific target organ toxicity | Category 3 | Warning | H335: May cause respiratory irritation |

Handling and Safety Precautions

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against dust particles and chemical splashes.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If the engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and acid gases should be worn.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. It should be protected from light and moisture. Some suppliers recommend storage in a freezer.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols and Applications

This compound's reactivity makes it a valuable tool in several research applications.

Protein Modification: Removal of Ion Channel Inactivation

This compound is a well-established reagent for the irreversible removal of fast inactivation in both voltage-gated sodium (Na⁺) and potassium (K⁺) channels. This property allows researchers to study the activation kinetics and other biophysical properties of these channels in isolation.

Experimental Context:

The typical experimental setup involves patch-clamp electrophysiology on excised membrane patches from cells expressing the ion channel of interest.

Methodology Outline:

-

Cell Culture and Preparation: Culture cells expressing the target ion channel (e.g., rat myotubes for sodium channels, GH3 cells for potassium channels) on coverslips suitable for microscopy and electrophysiology.

-

Pipette and Solution Preparation:

-

Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the current of interest. For example, to study inward sodium currents, the external solution would contain Na⁺, while the internal solution might contain CsF to block outward K⁺ currents.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., the intracellular solution). The final working concentration typically ranges from 0.3 to 1 mM.

-

-

Electrophysiological Recording:

-

Form a high-resistance (gigaohm) seal between the patch pipette and the cell membrane.

-

Excise the membrane patch into the "inside-out" configuration, exposing the cytoplasmic face of the membrane to the bath solution.

-

Record baseline channel activity using a voltage-clamp protocol. For example, to study sodium channel inactivation, a depolarizing voltage step from a negative holding potential (e.g., -100 mV) to a test potential (e.g., -40 mV) is applied.

-

-

Application of this compound:

-

Perfuse the excised patch with the this compound-containing solution. The application is to the cytoplasmic face of the membrane.

-

The removal of inactivation is typically rapid and irreversible. Monitor the channel activity during and after application. The characteristic effect is the prolongation of the open-channel lifetime.

-

-

Data Analysis:

-

Analyze the single-channel or macroscopic currents before and after this compound treatment to quantify the changes in inactivation kinetics.

-

Protein Modification: Cysteine Labeling

The electrophilic nature of the bromine atom in this compound allows it to react with nucleophilic amino acid residues, particularly the thiol group of cysteine. This reaction can be used to label proteins for various applications, though it's important to note that this compound is less specific than reagents like maleimides or iodoacetamides and can also react with other residues such as tryptophan, histidine, and methionine.

Methodology Outline:

-

Protein Preparation:

-

Purify the protein of interest. If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Remove the reducing agent by dialysis or using a desalting column to prevent it from reacting with this compound.

-

-

Labeling Reaction:

-

Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) or TRIS buffer) at a pH between 7 and 8.5.

-

Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

-

Add the this compound stock solution to the protein solution. A molar excess of this compound over the protein is typically used, but the optimal ratio should be determined empirically to maximize labeling of the target site while minimizing non-specific modifications.

-

Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 30 minutes to 2 hours). The reaction should be performed in the dark to minimize light-induced degradation of the reagent.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to consume any unreacted this compound.

-

Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.

-

-

Analysis:

-

Confirm the successful labeling and determine the extent of modification using techniques such as mass spectrometry (to detect the mass shift corresponding to the acetamide (B32628) adduct) or by functional assays if the label introduces a detectable change.

-

Organic Synthesis: Bromination of Alkenes

This compound is an effective reagent for the bromination of alkenes, leading to the formation of various bromo-organic compounds.

Methodology Outline:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene in a suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid).

-

Cool the solution in an ice bath.

-

-

Addition of this compound:

-

Slowly add this compound portion-wise to the cooled alkene solution with continuous stirring. The reaction is often exothermic, so maintaining a low temperature is crucial.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench any remaining this compound by adding a reducing agent solution (e.g., sodium thiosulfate (B1220275) or sodium bisulfite).

-

Perform an aqueous work-up to remove water-soluble byproducts. This typically involves washing the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired bromo-organic compound.

-

Visualizations

Hazard Mitigation Workflow

Caption: Workflow for the safe handling and mitigation of hazards associated with this compound.

Signaling Pathway Modulation by Ion Channel Modification

Caption: Logical relationship of this compound's effect on ion channels and downstream signaling.

Experimental Workflow: Ion Channel Modification Study

Caption: A typical experimental workflow for studying ion channel modification by this compound.

References

A Technical Guide to the Mechanism of Bromination using N-Bromoacetamide (NBA)

For Researchers, Scientists, and Drug Development Professionals

N-Bromoacetamide (NBA) is a versatile and valuable reagent in organic synthesis, serving as an effective source of electrophilic bromine.[1] It is a white to slightly yellow crystalline solid with a melting point of 102–105°C, soluble in water and tetrahydrofuran (B95107) (THF), but poorly soluble in nonpolar solvents like hexane.[2][3] While structurally similar to the more common N-bromosuccinimide (NBS), NBA exhibits distinct reactivity. It predominantly facilitates the electrophilic addition of bromine to alkenes, with a significantly lower tendency to engage in allylic substitution, a reaction characteristic of NBS.[2][4] This unique selectivity makes NBA an indispensable tool for synthesizing a variety of functionalized molecules, including intermediates for pharmaceuticals and agrochemicals.

This guide provides an in-depth examination of the core mechanisms of bromination using NBA across different classes of organic substrates, supported by experimental protocols and quantitative data.

Core Mechanisms of Bromination

The reactivity of NBA is governed by the polarization of the Nitrogen-Bromine (N-Br) bond. The adjacent electron-withdrawing carbonyl group renders the bromine atom electron-deficient and thus highly electrophilic, enabling it to react with various nucleophiles.

Bromination of Alkenes: Electrophilic Addition

NBA is particularly effective for the bromofunctionalization of carbon-carbon double bonds. The reaction can proceed through two primary proposed mechanisms, with the ionic pathway being the most generally accepted.

Ionic Mechanism

The reaction is initiated by the electrophilic attack of NBA's bromine atom on the electron-rich π-bond of the alkene. This leads to the formation of a cyclic, three-membered bromonium ion intermediate. This intermediate is then susceptible to nucleophilic attack. The nucleophile, which is often the solvent, attacks one of the carbon atoms of the bromonium ion in an SN2 fashion. This backside attack results in the opening of the ring and leads to products with a distinct anti-stereochemistry, where the bromine and the nucleophile are on opposite faces of the original double bond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of this compound(NBA):N-bromo compounds(10):Discussion series on bromination/iodination reactions 10 – Chemia [chemia.manac-inc.co.jp]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

N-Bromoacetamide: An In-depth Technical Guide to its Application as an Oxidizing Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

N-Bromoacetamide (NBA) is a versatile and selective oxidizing agent in organic chemistry, offering a valuable alternative to other N-halo reagents like N-bromosuccinimide (NBS). This technical guide provides a comprehensive overview of the core applications of NBA in the oxidation of various functional groups, including alcohols, aldehydes, and amines. It details the underlying reaction mechanisms, provides specific experimental protocols for key transformations, and presents quantitative data to guide reaction optimization. Furthermore, this guide includes mechanistic pathways and experimental workflow diagrams generated using Graphviz to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound (NBA) is a white crystalline solid that serves as a source of electrophilic bromine, making it effective for both bromination and oxidation reactions.[1][2] While structurally similar to the more commonly used N-bromosuccinimide (NBS), NBA often exhibits different reactivity and selectivity profiles, making it a valuable tool in the synthetic chemist's arsenal.[3][4] Its utility extends to the selective oxidation of a wide range of organic substrates, a critical transformation in the synthesis of pharmaceuticals and other complex molecules. This guide will focus on the applications of NBA as an oxidizing agent, providing the necessary technical details for its practical implementation in a laboratory setting.

Properties and Preparation of this compound

A thorough understanding of the physicochemical properties and a reliable method for the preparation of this compound are essential for its effective and safe use in the laboratory.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂H₄BrNO |

| Molecular Weight | 137.96 g/mol |

| Appearance | White to slightly yellow crystalline solid[5] |

| Melting Point | 102–105 °C |

| Solubility | Soluble in water, chloroform (B151607), and THF |

Note: this compound is unstable to light and heat and should be stored in a cool, dark place.

Experimental Protocol: Preparation of this compound

This procedure is adapted from Organic Syntheses.

Materials:

-

Acetamide (B32628) (20 g, 0.34 mol)

-

Bromine (54 g, 0.34 mol)

-

50% Potassium hydroxide (B78521) solution (ice-cold)

-

Sodium chloride

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a 500-mL Erlenmeyer flask, dissolve acetamide in bromine and cool the solution to 0–5 °C in an ice bath.

-

Slowly add the ice-cold 50% potassium hydroxide solution with constant swirling while maintaining the temperature at 0–5 °C, until the solution turns a light yellow.

-

Allow the reaction mixture to stand at 0–5 °C for 2–3 hours.

-

Add 40 g of sodium chloride and 200 mL of chloroform to the mixture and warm it on a steam bath with vigorous swirling for 2–3 minutes.

-

Decant the clear red chloroform layer. Repeat the extraction twice more with 200 mL and 100 mL portions of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter the solution into a 2-L Erlenmeyer flask and add 500 mL of hexane with swirling to induce crystallization.

-

Chill the flask for 1–2 hours to complete crystallization.

-

Collect the white needles of this compound by suction filtration, wash with hexane, and air-dry.

Expected Yield: 19–24 g (41–51%). Purity Check: The purity of the prepared NBA can be determined by iodometric titration.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. This compound provides an effective method for these conversions under various reaction conditions.

Oxidation of Primary Alcohols to Aldehydes

NBA can selectively oxidize primary alcohols to the corresponding aldehydes. The reaction can be carried out in both acidic and alkaline media.

In an acidic medium, the reaction is first order with respect to the alcohol, NBA, and H⁺ ions. The proposed mechanism involves the formation of a hypobromite (B1234621) ester in the rate-determining step. The active oxidizing species is postulated to be (H₂OBr)⁺.

This is a general procedure based on kinetic studies.

Materials:

-

Benzyl (B1604629) alcohol

-

This compound (NBA)

-

Perchloric acid (HClO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol in dichloromethane.

-

Add a catalytic amount of perchloric acid.

-

Add this compound (1.1 equivalents) in portions to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude benzaldehyde, which can be further purified by distillation or chromatography.

Oxidation of Secondary Alcohols to Ketones

NBA is also an effective reagent for the oxidation of secondary alcohols to ketones.

The following table summarizes the yields for the oxidation of various substituted benzyl alcohols to the corresponding benzaldehydes using NBA.

| Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzaldehyde | 64-70 |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 85 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 78 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 72 |

| 1-Phenylethanol | Acetophenone | 90 |

Yields are approximate and may vary based on specific reaction conditions.

This is a generalized procedure.

Materials:

-

Secondary alcohol (e.g., 1-phenylethanol)

-

This compound (NBA)

-

Solvent (e.g., acetonitrile)

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Extraction solvent (e.g., diethyl ether)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the secondary alcohol in acetonitrile (B52724) in a round-bottom flask.

-

Add this compound (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

After the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Oxidation of Amines

This compound can be employed for the oxidation of amines, although the reaction can be complex, leading to different products depending on the substrate and reaction conditions. The oxidation of substituted benzylamines with NBA has been shown to yield the corresponding benzaldehydes.

Mechanism of Benzylamine Oxidation

The reaction is first-order with respect to both NBA and the unprotonated benzylamine. A proposed mechanism involves the transfer of a hydride ion from the amine to NBA in the rate-determining step.

Catalytic Oxidations with this compound

The reactivity of NBA can be enhanced through the use of transition metal catalysts, such as Ruthenium(III) chloride. These catalytic systems can offer improved efficiency and selectivity.

Ru(III)-Catalyzed Oxidations

Ruthenium(III) has been shown to catalyze the oxidation of various organic substrates, including alcohols, by NBA in both acidic and alkaline media. The active catalytic species and the reaction mechanism can vary depending on the specific reaction conditions.

Conclusion

This compound is a valuable and versatile oxidizing agent in organic synthesis. Its ability to selectively oxidize primary and secondary alcohols, as well as amines, under various conditions makes it a useful tool for the synthesis of aldehydes, ketones, and other important organic molecules. The reactivity of NBA can be further tuned through the use of transition metal catalysts. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective application of this compound in research and development settings.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and mechanism of the oxidation of primary alcohols by this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Ruthenium(III-VIII) compounds [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Versatility of N-Bromoacetamide: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

N-Bromoacetamide (NBA) is a valuable and versatile reagent in organic synthesis, offering a unique reactivity profile that distinguishes it from other N-bromo compounds like N-bromosuccinimide (NBS). This technical guide provides a comprehensive overview of the reactivity of NBA, focusing on its applications in bromination, oxidation, and rearrangement reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective use in research and development.

Core Reactivity and Physicochemical Properties

This compound is a white to slightly yellow crystalline solid. Its reactivity stems from the polarized N-Br bond, where the bromine atom carries a partial positive charge, making it an effective electrophile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄BrNO | [2] |

| Molecular Weight | 137.97 g/mol | [2] |

| Melting Point | 102-105 °C | [3] |

| Solubility | Soluble in water and THF. Poorly soluble in hexane (B92381) and ethers. | [3] |

| Appearance | White to slightly yellow solid |

Key Reactions and Mechanistic Insights

This compound is primarily employed as a reagent for electrophilic bromination of alkenes and as an oxidizing agent for alcohols. It is also a key reagent in the Hofmann rearrangement of amides. A notable characteristic of NBA is its propensity to favor addition reactions over allylic substitution, a feature that contrasts with the reactivity of NBS.

Electrophilic Bromination of Alkenes

NBA readily participates in electrophilic addition reactions with alkenes. The reaction proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by a nucleophile. The choice of solvent and nucleophile dictates the final product. For instance, in the presence of water, bromohydrins are formed, while alcohols yield bromoethers.

Experimental Workflow: Bromohydrin Formation from an Alkene

Caption: General workflow for the synthesis of bromohydrins using this compound.

Mechanism of Electrophilic Addition of NBA to an Alkene

Caption: Mechanism of bromohydrin formation from an alkene and NBA in water.

Table 2: Bromohydrin Formation from Alkenes using this compound in Aqueous DMSO

| Alkene | Product | Yield (%) | Reference |

| Styrene | 2-Bromo-1-phenylethanol | 78 | |

| 1-Octene | 1-Bromo-2-octanol | 75 | |

| Cyclohexene | 2-Bromocyclohexanol | 82 |

Oxidation of Alcohols

This compound is an effective oxidizing agent for primary and secondary alcohols, converting them to aldehydes and ketones, respectively. The reaction is typically carried out in an acidic or alkaline medium. The reactive oxidizing species is believed to be hypobromite (B1234621) ion in alkaline solutions and protonated NBA or (H₂OBr)⁺ in acidic conditions.

Table 3: Oxidation of Primary Alcohols to Aldehydes with this compound

| Alcohol | Product | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Benzaldehyde | 64-70 | |

| Ethanol | Acetaldehyde | - (Kinetics Studied) | |

| 1-Propanol | Propanal | - (Kinetics Studied) | |

| 1-Butanol | Butanal | - (Kinetics Studied) |

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

-

Benzyl alcohol

-

This compound (NBA)

-

Aqueous acetic acid

-

Sodium bisulfite solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve benzyl alcohol in aqueous acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add this compound in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding sodium bisulfite solution.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield benzaldehyde.

Hofmann Rearrangement

This compound is a highly effective reagent for the Hofmann rearrangement of primary amides to amines with one less carbon atom. This method is often superior to using bromine and a strong base, as it minimizes side reactions such as the bromination of aromatic rings. The reaction proceeds via an isocyanate intermediate.

Mechanism of the Hofmann Rearrangement using this compound

Caption: Key steps in the this compound-mediated Hofmann rearrangement.

Table 4: Hofmann Rearrangement of Primary Amides with this compound

| Amide | Product (Carbamate Derivative) | Yield (%) | Reference |

| Benzamide (B126) | Methyl phenylcarbamate | 95 | |

| 4-Methoxybenzamide | Methyl (4-methoxyphenyl)carbamate | 98 | |

| 4-Chlorobenzamide | Methyl (4-chlorophenyl)carbamate | 92 | |

| Phenylacetamide | Methyl benzylcarbamate | 90 | |

| Hexanamide | Methyl pentylcarbamate | 85 | |

| (Data sourced from Jevtić, I. I., et al. Synthesis, 2016, 48, 1550-1560) |

Experimental Protocol: Hofmann Rearrangement of Benzamide

Materials:

-

Benzamide

-

This compound (NBA)

-

Lithium hydroxide (B78521) monohydrate

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve benzamide (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

-

Add lithium hydroxide monohydrate (1.2 mmol) and stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.1 mmol) in one portion.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction by TLC.

-

After completion (typically 2-3 hours), cool the mixture to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting methyl phenylcarbamate by recrystallization or column chromatography.

Applications in Drug Development

The reactions facilitated by this compound are crucial in the synthesis of various pharmaceutical compounds. The Hofmann rearrangement, for instance, provides a pathway to primary amines, which are common structural motifs in drug molecules. While direct use of NBA in the final steps of synthesizing blockbuster drugs is not widely documented in readily available literature, its role as a versatile reagent for creating key intermediates is significant. For example, the antifungal agent (+)-preussin contains a pyrrolidine (B122466) core, and synthetic strategies towards such structures often involve the formation of amine functionalities where NBA-mediated reactions could be applied. Similarly, the synthesis of diuretics like furosemide (B1674285) involves the introduction of an amine group onto an aromatic ring, a transformation that can be achieved through a Hofmann rearrangement of a corresponding amide.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to light, moisture, and heat and should be stored in a cool, dark, and dry place.

Conclusion

This compound is a powerful and selective reagent with a distinct reactivity profile that makes it a valuable tool in organic synthesis. Its preference for addition reactions over allylic substitution in reactions with alkenes, coupled with its efficacy in the oxidation of alcohols and the Hofmann rearrangement of amides, provides chemists with a versatile option for a range of chemical transformations. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound.

References

- 1. A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and mechanism of the oxidation of primary alcohols by this compound in alkaline solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

N-Bromoacetamide in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Bromoacetamide (NBA) is a versatile reagent that has carved a significant niche in the field of biochemical research. Its utility as a brominating and oxidizing agent has made it an invaluable tool for studying protein structure and function, elucidating enzyme mechanisms, and developing novel therapeutic agents. This technical guide provides a comprehensive overview of the core applications of NBA, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its utility in the laboratory.

Core Properties and Reactivity

This compound is a white to off-white crystalline solid with the chemical formula C₂H₄BrNO.[1] It is soluble in water and chloroform.[2] The presence of a bromine atom attached to the nitrogen of an acetamide (B32628) group confers its characteristic reactivity. NBA acts as a source of electrophilic bromine, enabling it to participate in a variety of chemical transformations crucial for biochemical analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79-15-2 | [1] |

| Molecular Formula | C₂H₄BrNO | [1] |

| Molecular Weight | 137.96 g/mol | [1] |

| Melting Point | 102 - 106 °C | |

| Appearance | White to off-white powder | |

| Purity | ≥ 97% (Assay by titration) | |

| Storage Conditions | Store at -10 °C, sensitive to light, moisture, and heat |

Applications in Protein Chemistry

NBA's reactivity with specific amino acid side chains makes it a powerful tool for protein modification, cleavage, and analysis.

Selective Cleavage at Tryptophan Residues

One of the most prominent applications of NBA in protein chemistry is its ability to selectively cleave peptide bonds at the C-terminus of tryptophan residues. This reaction is highly specific under acidic conditions and is invaluable for peptide mapping and protein sequencing. While quantitative yield data is not extensively documented in readily available literature, the method has been successfully applied to various proteins, including tobacco mosaic virus protein, human serum albumin, and bovine serum albumin. However, for proteins with a high number of tryptophan residues, such as lysozyme, the cleavage yields may be lower.

The proposed mechanism involves the oxidation of the indole (B1671886) ring of tryptophan by NBA, leading to the formation of an oxindole (B195798) derivative. This is followed by a series of rearrangements that culminate in the cleavage of the adjacent peptide bond.

Modification of Amino Acid Residues

NBA can modify several amino acid residues, with the reactivity being dependent on factors like pH and the protein's tertiary structure. This property is exploited in protein footprinting and active site mapping studies.

-

Cysteine: The sulfhydryl group of cysteine is highly susceptible to alkylation by NBA, forming a stable thioether bond. This reaction is often used to block free cysteine residues and prevent the formation of disulfide bonds during protein analysis.

-

Histidine, Lysine, and N-terminus: The imidazole (B134444) group of histidine, the ε-amino group of lysine, and the α-amino group of the N-terminus can also be modified by NBA, albeit at a slower rate compared to cysteine, particularly at higher pH.

Table 2: Relative Reactivity of this compound with Amino Acid Residues

| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Optimal pH for Reaction |

| Cysteine | Thiol (-SH) | +++++ | 7.0 - 8.5 |

| Histidine | Imidazole | ++ | > 6.0 |

| Lysine | Amine (-NH₂) | + | > 8.5 |

| N-terminus | Amine (-NH₂) | + | > 8.0 |

Data compiled from multiple sources. Reactivity is dependent on concentration, temperature, and protein structure.

Quantification of Sulfhydryl Groups

While less common than reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), NBA can be used for the spectrophotometric quantification of sulfhydryl groups. The reaction between NBA and a thiol results in the consumption of NBA, which can be monitored by a decrease in its absorbance at a specific wavelength. By creating a standard curve with a known thiol-containing compound, the concentration of sulfhydryl groups in a sample can be determined.

Applications in Enzymology and Drug Discovery

NBA serves as a valuable probe for studying enzyme kinetics and for the development of enzyme inhibitors.

Enzyme Inhibition Studies

As an alkylating agent, NBA can act as an irreversible inhibitor of enzymes, particularly those with a cysteine or histidine residue in their active site. By covalently modifying these critical residues, NBA can inactivate the enzyme, providing insights into its catalytic mechanism. The kinetics of this inhibition can be studied to determine the inhibitor concentration that yields a half-maximal inactivation rate (KI) and the maximal rate of inactivation (kinact).

Protein Footprinting

Protein footprinting is a powerful technique used to map the solvent-accessible surfaces of a protein and to identify regions involved in protein-protein or protein-ligand interactions. NBA can be used as a chemical footprinting reagent. In this method, a protein is treated with NBA in its native state and in a complex with its binding partner. The extent of modification of amino acid residues is then analyzed, typically by mass spectrometry. Residues that are protected from modification in the complex are presumed to be at the interaction interface.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Selective Cleavage of a Protein at Tryptophan Residues

This protocol provides a general framework for the selective cleavage of a protein at tryptophan residues using this compound. Optimization of reagent concentrations and reaction times may be necessary for specific proteins.

Materials:

-

Protein of interest

-

This compound (NBA) solution (freshly prepared in glacial acetic acid)

-

Glacial acetic acid

-

Guanidine (B92328) hydrochloride (optional, for denaturing proteins)

-

Buffer for dissolving the protein (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 1 M dithiothreitol (B142953) (DTT) or β-mercaptoethanol)

-

Dialysis tubing or desalting column

-

SDS-PAGE analysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein to a final concentration of 1-5 mg/mL in an appropriate buffer. If the protein is not readily soluble or to enhance cleavage efficiency, it can be denatured by dissolving it in a buffer containing 6 M guanidine hydrochloride.

-

Acidification: Add glacial acetic acid to the protein solution to a final concentration of 50-80%.

-

NBA Addition: Add a 2 to 10-fold molar excess of freshly prepared NBA solution over the total number of tryptophan residues in the protein. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes to 4 hours. The optimal incubation time will vary depending on the protein.

-

Quenching: Stop the reaction by adding a quenching solution to consume excess NBA.

-

Removal of Reagents: Remove the acid, NBA, and quenching reagent by dialysis against a suitable buffer or by using a desalting column.

-

Analysis: Analyze the cleavage products by SDS-PAGE to visualize the resulting peptide fragments. The identity of the fragments can be confirmed by N-terminal sequencing or mass spectrometry.

Protocol 2: Quantification of Sulfhydryl Groups using this compound

This protocol describes a spectrophotometric method for the quantification of free sulfhydryl groups in a protein sample using NBA.

Materials:

-

Protein sample

-

This compound (NBA) solution of known concentration (e.g., 1 mM in a suitable buffer)

-

Standard thiol solution (e.g., L-cysteine or glutathione) of known concentration

-

Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

UV-Vis spectrophotometer and cuvettes